molecular formula C14H16N2O5 B8408706 Allyl 2-morpholin-4-yl-5-nitrobenzoate

Allyl 2-morpholin-4-yl-5-nitrobenzoate

Cat. No.: B8408706
M. Wt: 292.29 g/mol
InChI Key: VBKXBOMTEDTZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-morpholin-4-yl-5-nitrobenzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a nitro group at the 5-position and a morpholine ring at the 2-position. The allyl ester moiety confers reactivity typical of allyl compounds, such as participation in radical or nucleophilic reactions. Comparisons with structurally related compounds can provide insights into its probable physicochemical and toxicological properties.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

prop-2-enyl 2-morpholin-4-yl-5-nitrobenzoate

InChI

InChI=1S/C14H16N2O5/c1-2-7-21-14(17)12-10-11(16(18)19)3-4-13(12)15-5-8-20-9-6-15/h2-4,10H,1,5-9H2

InChI Key

VBKXBOMTEDTZBW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups are compared below with analogous derivatives:

Functional Group Example Compound Key Properties/Effects Reference
Allyl ester Allyl isovalerate Level A carcinogen; moderate cytotoxicity (LD₅₀: ~4.51 mM in BALB/c-3T3 cells).
Allyl alcohol Surfactant properties; enhances coating shine and reduces grain size in electrodeposition.
Nitro-aromatic 4-Nitrobenzyl amine Common substrate analogue in biochemical studies; reactivity in nitro reduction reactions.
Morpholine-substituted (Hypothetical) Morpholine derivatives Likely improves solubility and modulates pharmacokinetics in drug design. N/A

Physicochemical Properties

  • Melting points/NMR: While specific data for the target compound are unavailable, allyl glycosides (e.g., allyl 2-acetamido-2-deoxy-α-L-glucopyranoside) exhibit defined melting points (~175°C) and NMR profiles, suggesting similar precision in characterization .
  • Solubility: The morpholine ring likely enhances water solubility compared to non-polar allyl esters like allyl isovalerate.

Research Findings and Gaps

  • Biological Activity : The morpholine ring may reduce cytotoxicity compared to simpler allyl esters (e.g., allyl isovalerate) by altering membrane permeability .
  • Synthetic Utility : The allyl ester could enable orthogonal deprotection strategies in peptide synthesis, akin to allyl-protected carboxylates .
  • Data Gaps: No direct carcinogenicity or ecotoxicity studies for the target compound exist in the provided evidence. Further research is needed to validate its safety profile.

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